Cas no 2229190-16-1 (2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

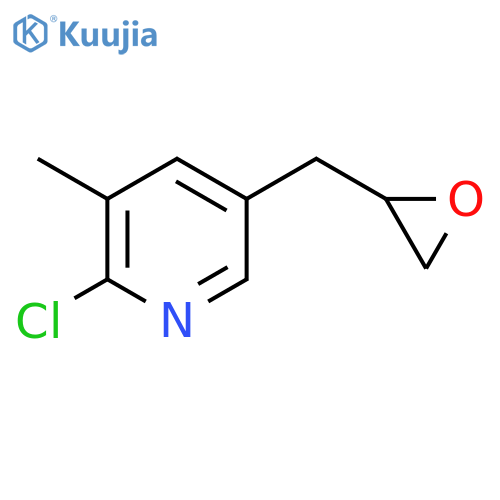

2229190-16-1 structure

商品名:2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine

2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine

- EN300-1993509

- 2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine

- 2229190-16-1

-

- インチ: 1S/C9H10ClNO/c1-6-2-7(3-8-5-12-8)4-11-9(6)10/h2,4,8H,3,5H2,1H3

- InChIKey: GUDSGFARXLAQHQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)C=C(C=N1)CC1CO1

計算された属性

- せいみつぶんしりょう: 183.0450916g/mol

- どういたいしつりょう: 183.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 25.4Ų

2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993509-0.25g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 0.25g |

$1564.0 | 2023-09-16 | ||

| Enamine | EN300-1993509-5.0g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 5g |

$4930.0 | 2023-06-02 | ||

| Enamine | EN300-1993509-1.0g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 1g |

$1701.0 | 2023-06-02 | ||

| Enamine | EN300-1993509-10g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 10g |

$7312.0 | 2023-09-16 | ||

| Enamine | EN300-1993509-2.5g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 2.5g |

$3332.0 | 2023-09-16 | ||

| Enamine | EN300-1993509-0.5g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 0.5g |

$1632.0 | 2023-09-16 | ||

| Enamine | EN300-1993509-5g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 5g |

$4930.0 | 2023-09-16 | ||

| Enamine | EN300-1993509-0.05g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 0.05g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-1993509-10.0g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 10g |

$7312.0 | 2023-06-02 | ||

| Enamine | EN300-1993509-0.1g |

2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |

2229190-16-1 | 0.1g |

$1496.0 | 2023-09-16 |

2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2229190-16-1 (2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量